molecular formula C2H3Cl2F<br>CH3CCl2F<br>C2H3Cl2F B156305 1,1-Dichloro-1-fluoroethane CAS No. 1717-00-6

1,1-Dichloro-1-fluoroethane

Cat. No.: B156305
CAS No.: 1717-00-6
M. Wt: 116.95 g/mol
InChI Key: FRCHKSNAZZFGCA-UHFFFAOYSA-N
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Description

1,1-Dichloro-1-fluoroethane is a haloalkane with the chemical formula C₂H₃Cl₂F. It is one of the three isomers of dichlorofluoroethane and belongs to the hydrochlorofluorocarbon family. This compound is a colorless liquid with an ethereal odor and is known for its volatility, having a boiling point of 32°C . It has been primarily used as a solvent and foam blowing agent under the names R-141b and HCFC-141b .

Chemical Reactions Analysis

1,1-Dichloro-1-fluoroethane undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include the use of strong bases or acids, and the major products formed depend on the specific reaction pathway chosen.

Scientific Research Applications

1,1-Dichloro-1-fluoroethane has several scientific research applications:

Mechanism of Action

The mechanism by which 1,1-Dichloro-1-fluoroethane exerts its effects is primarily through its role as a solvent. It interacts with various molecular targets by dissolving other substances, facilitating chemical reactions, and altering the physical properties of materials. The pathways involved include the dissolution of solutes and the stabilization of reaction intermediates.

Comparison with Similar Compounds

1,1-Dichloro-1-fluoroethane can be compared with other similar compounds such as:

  • 1,1-Dichloro-2-fluoroethane
  • 1,2-Dichloro-1-fluoroethane
  • Trichlorofluoromethane (CFC-11)

Compared to these compounds, this compound is unique due to its specific boiling point, volatility, and its use as a foam blowing agent . Its environmental impact, particularly its ozone depletion potential, is also a distinguishing factor .

Properties

IUPAC Name

1,1-dichloro-1-fluoroethane
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InChI

InChI=1S/C2H3Cl2F/c1-2(3,4)5/h1H3
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InChI Key

FRCHKSNAZZFGCA-UHFFFAOYSA-N
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Canonical SMILES

CC(F)(Cl)Cl
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Molecular Formula

C2H3FCl2, C2H3Cl2F
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DSSTOX Substance ID

DTXSID2020422
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Molecular Weight

116.95 g/mol
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Physical Description

1,1-dichloro-1-fluoroethane is a colorless liquid at ambient conditions., Liquid, Colorless liquid; [HSDB] Colorless volatile liquid with a faint sweetish odor; bp = 32 deg C; [MSDSonline], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid at ambient conditions.
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Boiling Point

32 °C, 87.8 °F
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Solubility

In water, 420 mg/l @ 25 °C, Solubility in water, g/100ml at 20 °C: 0.4
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Density

1.250 g/cu cm @ 10 °C, 1.24 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 3.3
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Vapor Density

Relative vapor density (air = 1): 4.0
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Vapor Pressure

600.0 [mmHg], 600 mm Hg @ 25 °C, Vapor pressure, kPa at 25 °C: 76.3, 0.079 MPa at 77 °F
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Color/Form

Colorless liquid

CAS No.

1717-00-6
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Melting Point

-103.5 °C, -154.3 °F
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Synthesis routes and methods

Procedure details

The data indicates that using a 3.3:1 molar ratio of hydrogen fluoride to 1,1,1-trichloroethane, in the presence of 1.4 mole % boron trifluoride, based upon the combined amounts of hydrogen fluoride and boron trifluoride, results in 60% conversion of 1,1,1-trichloroethane at 60° C., with 97.3% selectivity for 1,1-dichloro-1-fluoroethane. At 75° C., conversion increased to 98.1%, while selectivity for 1,1-dichloro-1-fluoroethane was still 67.5%, with the only by-product being 1-chloro-1,1-difluoroethane. Vinylidene chloride was not a by-product at either 60° C. or 75° C. In the absence of the catalyst, however, conversion of 1,1,1-trichloroethane was only 20% at 70° C., and the product contained 1 mole % vinylidene chloride. Increasing the concentration of boron trifluoride to 2.4 mole % increased the rate of conversion of 1,1,1-trichloroethane to 84%, while selectivity for 1,1-dichloro-1-fluoroethane decreased to 58.4%. No vinylidene chloride was produced.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Dichloro-1-fluoroethane
Reactant of Route 2
1,1-Dichloro-1-fluoroethane
Reactant of Route 3
1,1-Dichloro-1-fluoroethane
Reactant of Route 4
1,1-Dichloro-1-fluoroethane
Reactant of Route 5
1,1-Dichloro-1-fluoroethane

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